molecular formula C19H24ClNO4S B14451610 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid CAS No. 74007-97-9

3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid

Cat. No.: B14451610
CAS No.: 74007-97-9
M. Wt: 397.9 g/mol
InChI Key: RAXLZMWZQCBDDM-UHFFFAOYSA-N
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Description

3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a complex organic compound that features a thiazolidine ring, a cyclohexylcarbonyl group, and a p-chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the p-chlorophenoxy group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(p-Chlorophenoxy)cyclohexylcarbonyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a thiazolidine ring, cyclohexylcarbonyl group, and p-chlorophenoxy moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

74007-97-9

Molecular Formula

C19H24ClNO4S

Molecular Weight

397.9 g/mol

IUPAC Name

3-[1-(4-chlorophenoxy)cyclohexanecarbonyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C19H24ClNO4S/c1-18(2)15(16(22)23)21(12-26-18)17(24)19(10-4-3-5-11-19)25-14-8-6-13(20)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3,(H,22,23)

InChI Key

RAXLZMWZQCBDDM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(CS1)C(=O)C2(CCCCC2)OC3=CC=C(C=C3)Cl)C(=O)O)C

Origin of Product

United States

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